molecular formula C5H9NO3 B6591429 (S)-5-(Hydroxymethyl)morpholin-3-one CAS No. 1389384-57-9

(S)-5-(Hydroxymethyl)morpholin-3-one

Cat. No.: B6591429
CAS No.: 1389384-57-9
M. Wt: 131.13 g/mol
InChI Key: FOJNXDWRHDVNIW-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-5-(Hydroxymethyl)morpholin-3-one is a chemical compound with the molecular formula C5H9NO3 It is a morpholine derivative, characterized by the presence of a hydroxymethyl group at the 5-position and a ketone group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(Hydroxymethyl)morpholin-3-one typically involves the reaction of morpholine with formaldehyde under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently oxidized to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-5-(Hydroxymethyl)morpholin-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ketone group can be reduced to form a secondary alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: The major product is a carboxylic acid derivative.

    Reduction: The major product is a secondary alcohol.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted morpholine derivatives.

Scientific Research Applications

(S)-5-(Hydroxymethyl)morpholin-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-5-(Hydroxymethyl)morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active site residues, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Hydroxymethyl)morpholin-3-one
  • 6-(Hydroxymethyl)morpholin-3-one
  • 4-(4-Nitrophenyl)morpholin-3-one

Uniqueness

(S)-5-(Hydroxymethyl)morpholin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.

Properties

IUPAC Name

(5S)-5-(hydroxymethyl)morpholin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c7-1-4-2-9-3-5(8)6-4/h4,7H,1-3H2,(H,6,8)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJNXDWRHDVNIW-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)CO1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(=O)CO1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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